molecular formula C15H11NO3 B14756239 4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid

4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid

Cat. No.: B14756239
M. Wt: 253.25 g/mol
InChI Key: KCBMCXBFWCVDMI-RMKNXTFCSA-N
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Description

4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid is an organic compound that features both a pyridine ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid typically involves the condensation of 2-acetylpyridine with benzaldehyde under basic conditions to form the intermediate chalcone. This intermediate is then subjected to oxidation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler analog with a single carboxylic acid group.

    Pyridine-2-carboxylic acid: Contains a pyridine ring with a carboxylic acid group.

    4-[(E)-3-oxo-3-phenylprop-1-enyl]benzoic acid: Similar structure but with a phenyl group instead of a pyridine ring.

Uniqueness

4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid is unique due to the presence of both a pyridine ring and a benzoic acid moiety, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid

InChI

InChI=1S/C15H11NO3/c17-14(13-3-1-2-10-16-13)9-6-11-4-7-12(8-5-11)15(18)19/h1-10H,(H,18,19)/b9-6+

InChI Key

KCBMCXBFWCVDMI-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=NC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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